Z-Gln(Xan)-OH

概要

説明

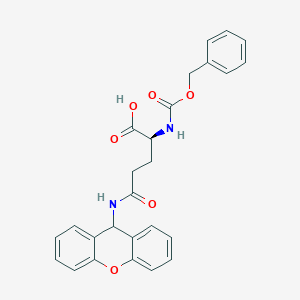

Molecular Structure Analysis

The Z-Gln(Xan)-OH molecule contains a total of 61 bonds. These include 37 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 (thio-) carbamate .Chemical Reactions Analysis

While specific chemical reactions involving Z-Gln(Xan)-OH are not detailed in the available resources, it’s known that this compound exhibits remarkable stability, ensuring consistent performance in diverse environments. Its unique composition facilitates efficient reactions and yields excellent results .Physical And Chemical Properties Analysis

Z-Gln(Xan)-OH exhibits remarkable stability, ensuring consistent performance in diverse environments. Its unique composition facilitates efficient reactions and yields excellent results. With exceptional solubility in various solvents, this compound provides flexibility and ease of use .科学的研究の応用

Sensor Development Using ZnO Nanocomposites

A study by Rahman et al. (2017) explored the use of ZnO coated carbon nanotube nanocomposites (ZnO–CNT NCs), ZnO coated carbon black (ZnO–CB), ZnO coated graphene oxide (ZnO–GO), and ZnO nanoparticles in developing selective xanthine (Xan) chemical sensors. These sensors exhibited high sensitivity and stability, highlighting the potential of Z-Gln(Xan)-OH in sensor technology.

Photocatalysis for Hydrogen Production

Research by He et al. (2017) demonstrated the use of WO3/g-C3N4/Ni(OH)x hybrids in photocatalytic hydrogen production. The incorporation of WO3 and Ni(OH)x co-catalysts significantly enhanced the efficiency of g-C3N4 in hydrogen production, suggesting the potential of Z-Gln(Xan)-OH in photocatalytic applications.

Drug Delivery Applications

A study by Wang et al. (2017) investigated the role of xanthophylls (Xan) in improving the colloidal delivery capacity of zein hydrolysate (ZH). The presence of Xan significantly enhanced the interfacial activity and delivery capacity of ZH, indicating the utility of Z-Gln(Xan)-OH in drug delivery systems.

Photocatalytic CO2 Reduction

Ji-Chao Wang et al. (2016) synthesized Z-scheme BiOI/g-C3N4 photocatalysts for CO2 reduction. Their work showed that these composites had higher photocatalytic activity compared to pure g-C3N4 and BiOI, indicating the relevance of Z-Gln(Xan)-OH in CO2 reduction applications.

Preparation of 3(s)-amino-10(r)-carboxy-1,6-diaza-cyclodeca-2,7-dione

Kemp and Stites (1988) prepared the title compound, a derivative of Z-Gln-Glu(OH)2, indicating the chemical synthesis capabilities of Z-Gln(Xan)-OH.

Photocatalysis in Environmental Applications

Kumar and Rao (2015) reviewed the use of zinc oxide in photocatalysis, particularly in environmental applications. The study highlighted the importance of Z-Gln(Xan)-OH in photocatalytic processes for wastewater treatment.

Isoniazid Degradation

Jo and Natarajan (2015) studied the photocatalytic degradation of isoniazid using Z-scheme g-C3N4/TiO2 photocatalysts, indicating the potential use of Z-Gln(Xan)-OH in pharmaceutical waste treatment.

Thin-Film Solar Cells

Ennaoui et al. (2001) demonstrated the use of Zn(X,OH) buffer layers in developing high-efficiency Cd-free CIGSS thin-film solar cells, suggesting the application of Z-Gln(Xan)-OH in renewable energy technologies.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCASNYXSAWPNX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191707 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gln(Xan)-OH | |

CAS RN |

327981-01-1 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327981-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

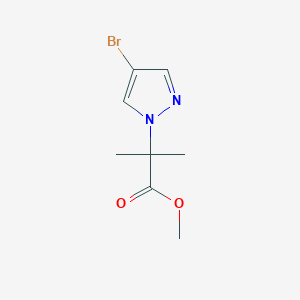

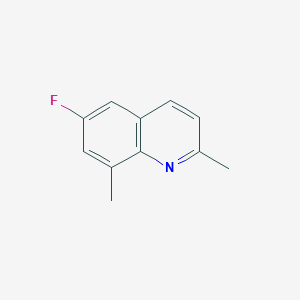

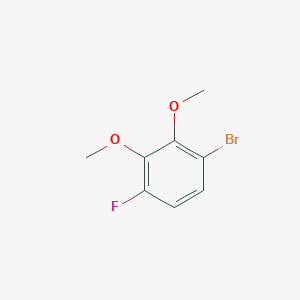

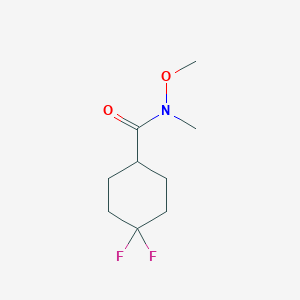

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

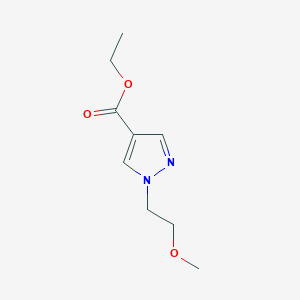

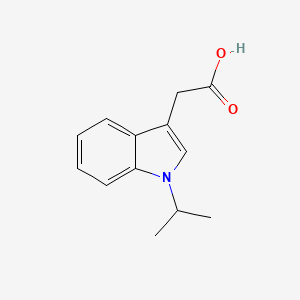

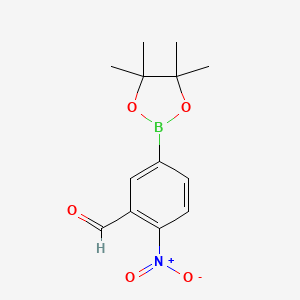

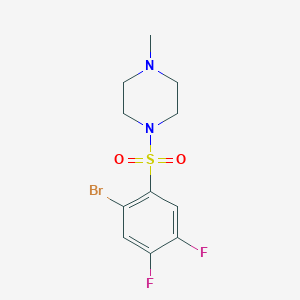

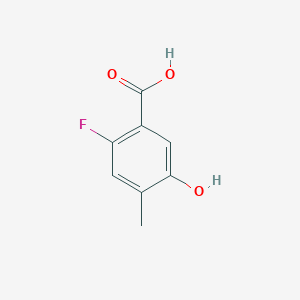

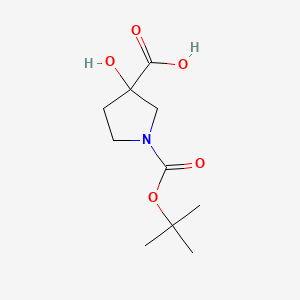

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)